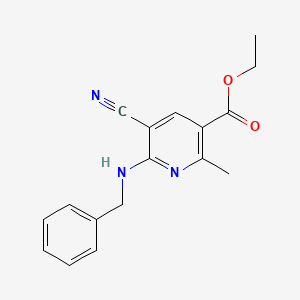

![molecular formula C17H19NO4S2 B5526107 1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)

1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of 1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine involves multiple steps, including the coupling of benzenesulfonyl chloride with piperidine and subsequent reactions with electrophiles. For instance, the synthesis of 2-O-substituted derivatives starts with the formation of a parent compound through the coupling of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution reactions at the oxygen atom with various electrophiles (Khalid et al., 2013). Similarly, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized from ethyl piperidine-4-carboxylate through a series of reactions, demonstrating the versatility in modifying the piperidine nucleus for potential biological applications (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of derivatives of 1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine has been elucidated using spectroscopic techniques and X-ray diffraction studies. For example, the crystal and molecular structure of a related compound was analyzed, revealing a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015). Such detailed structural insights are essential for understanding the chemical behavior and potential interactions of these compounds.

Chemical Reactions and Properties

The chemical reactions of 1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine derivatives often involve substitutions at various positions to introduce new functional groups, which significantly influence their chemical properties. These reactions include sulfonation, alkylation, and reactions with electrophiles, leading to a wide variety of derivatives with different chemical and biological activities. The bioactivity of these compounds against enzymes like lipoxygenase and cholinesterases has been evaluated, indicating their potential utility in various biological contexts (Khalid et al., 2013).

Aplicaciones Científicas De Investigación

Cyclin-Dependent Kinase Inhibitors Synthesis

A study outlined a synthetic pathway for creating potent inhibitors of cyclin-dependent kinase CDK2, utilizing a process that involves the oxidation of beta-piperidinoethylsulfides to intermediates that undergo a Cope-type elimination. This method yielded compounds with significant inhibitory activity, demonstrating a novel application of sulfone chemistry in medicinal chemistry research (Griffin et al., 2006).

Antimicrobial and Enzyme Inhibition Activities

Another study reported the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine and evaluated their bioactivity against lipoxygenase (LOX), acetylcholinesterae (AChE), and butyrylcholinesterase (BChE) enzymes. The compounds displayed notable activity, particularly against BChE, showcasing the therapeutic potential of these derivatives in enzyme inhibition (Khalid et al., 2013).

Propiedades

IUPAC Name |

1-[3-(benzenesulfonyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c19-23(20,15-8-3-1-4-9-15)16-10-7-11-17(14-16)24(21,22)18-12-5-2-6-13-18/h1,3-4,7-11,14H,2,5-6,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBSVVTYSRQCFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Benzenesulfonyl-benzenesulfonyl)-piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

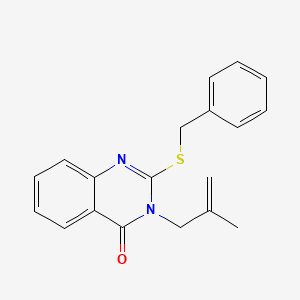

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)

![[(3R*,4S*)-1-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526072.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)

![1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone](/img/structure/B5526081.png)

![6-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5526084.png)

![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)

![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)

![2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine](/img/structure/B5526102.png)